Hexetidine
Description
Historical Context of Pyrimidine (B1678525) Derivatives in Antiseptic Applications
The exploration of pyrimidine derivatives for medicinal purposes has a rich history, with the pyrimidine ring being a fundamental component of various biologically significant molecules. unissula.ac.id The antimicrobial potential of this class of compounds has been a subject of scientific inquiry for decades, leading to the development of numerous therapeutic agents. unissula.ac.id This historical interest in pyrimidines as a source of antimicrobial agents set the stage for the investigation and eventual development of hexetidine as an antiseptic compound.
Evolution of this compound's Research Trajectory
The initial patent for this compound was filed in 1945 and granted in 1947. wikipedia.org Early research into this compound focused on its broad-spectrum antimicrobial activity. Studies from the mid to late 20th century began to delineate its effectiveness against a range of microorganisms. For instance, a 1986 study demonstrated significant reductions in both aerobic and anaerobic bacteria, as well as Candida albicans, in the oral flora of healthy subjects after rinsing with a 0.1% this compound solution. nih.gov
The research trajectory then expanded to investigate its clinical applications, particularly in oral health. Numerous studies have evaluated its efficacy in reducing dental plaque and gingivitis. researchgate.netnih.gov These investigations often compared this compound to other established oral antiseptics, most notably chlorhexidine (B1668724). unissula.ac.idnih.gov While some studies have shown this compound to be effective in reducing plaque, others have concluded it may be less effective than chlorhexidine. nih.govnih.gov
More recently, the research focus has broadened to include the antiviral properties of this compound. A 2021 in-vitro study, for example, reported that this compound was capable of reducing the infectivity of Human Coronavirus OC43 and Influenza A virus (H1N1). biorxiv.org This has opened new avenues for research, particularly in the context of respiratory viruses. biorxiv.orgbiorxiv.org
Interactive Table: Selected Research Findings on this compound's Antimicrobial Activity
| Year | Study Focus | Key Findings | Organisms Studied |
| 1986 | Antibacterial and antifungal properties in oral flora | Significant reduction in aerobic and anaerobic bacteria and Candida albicans. nih.gov | Aerobic bacteria, Anaerobic bacteria, Candida albicans |
| 2003 | Antiplaque and antigingivitis effectiveness | Demonstrated a statistically significant inhibition and reduction of supragingival plaque and gingival inflammation. nih.gov | Oral bacteria |
| 2013 | Activity against multidrug-resistant bacterial biofilms | Exhibited less antibacterial activity against most strains compared to chlorhexidine. nih.gov | Multidrug-resistant bacteria |
| 2021 | In-vitro antiviral activity | Reduced infectivity of Human Coronavirus OC43 and Influenza A virus (H1N1) by more than 80%. biorxiv.org | Human Coronavirus OC43, Influenza A virus (H1N1) |
| 2022 | Comparison with chlorhexidine on plaque index | Showed more effective results as an antibacterial agent in reducing plaque in the oral cavity compared to chlorhexidine in this particular study. unissula.ac.id | Streptococcus mutans |
Current Status and Research Gaps in this compound Studies
Currently, this compound is utilized as an active ingredient in various over-the-counter oral hygiene products in many countries. wikipedia.org Its established antibacterial and antifungal properties continue to make it a relevant compound in the management of minor oral infections. wikipedia.org
The recent findings on its antiviral activity have opened up a significant area for future research. biorxiv.orgbiorxiv.org Further in-vivo and clinical studies are needed to determine the clinical relevance of its in-vitro antiviral effects, particularly against contemporary viral pathogens like SARS-CoV-2. biorxiv.orgbiorxiv.org Additionally, more research is required to fully understand its efficacy against bacterial biofilms, which are a critical factor in many oral and systemic infections. nih.gov The long-term effects of continuous this compound use also warrant further investigation to provide a comprehensive understanding of this long-standing antimicrobial agent. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-ethylhexyl)-5-methyl-1,3-diazinan-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45N3/c1-6-10-12-19(8-3)14-23-16-21(5,22)17-24(18-23)15-20(9-4)13-11-7-2/h19-20H,6-18,22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUUUZOYKYHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CC(CN(C1)CC(CC)CCCC)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N3 | |
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DSSTOX Substance ID |
DTXSID1045297 | |
| Record name | Hexetidine | |
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Molecular Weight |
339.6 g/mol | |
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Boiling Point |
160 °C at 0.4 mm Hg | |
| Record name | Hexetidine | |
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Solubility |
Soluble in petroleum ether, methanol, benzene, acetone, ethanol, n-hexane, chloroform | |
| Record name | Hexetidine | |
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Density |
0.8889 at 20 °C | |
| Record name | Hexetidine | |
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Color/Form |
Liquid | |
CAS No. |
141-94-6 | |
| Record name | Hexetidine | |
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| Record name | 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl- | |
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| Record name | Hexetidine | |
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| Record name | HEXETIDINE | |
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Melting Point |
Freezing point = 70 °C | |
| Record name | Hexetidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Hexetidine S Antimicrobial Action
Interference with Vital Microbial Metabolic Processes
Hexetidine's antimicrobial action involves the disruption of essential metabolic pathways within microbial cells, thereby inhibiting their growth and survival.
Cellular Respiration Disruption
A significant aspect of this compound's mechanism involves its impact on cellular respiration. Research indicates that this compound can uncouple mitochondrial oxidative phosphorylation researchgate.netnih.gov. This uncoupling leads to an inhibition of ATP synthesis and can also cause ATP hydrolysis within the mitochondria nih.gov. Furthermore, this compound has been observed to induce the oxidation of intramitochondrial pyridine (B92270) nucleotides and stimulate the rate of oxygen uptake in the presence of various respiratory substrates nih.gov. This compound also competes with vitamin B1 (thiamine), a crucial nutrient for microbial growth, and disrupts microbial enzyme systems, notably succinyl-dehydrogenase .
Macromolecular Synthesis Inhibition
Beyond its effects on energy production, this compound has been shown to inhibit the synthesis of macromolecules vital for microbial proliferation. Specifically, in bacteria such as Staphylococcus aureus, this compound has been reported to inhibit nucleic acid synthesis .
Impact on Microbial Cell Membrane Integrity
A primary target of this compound's antimicrobial activity is the microbial cell membrane, which is critical for maintaining cellular homeostasis and viability.
Permeability Alterations
This compound disrupts microbial cell membranes through electrostatic interactions . As a cationic compound, this compound is attracted to and binds with negatively charged sites on bacterial surfaces and cell membranes, leading to alterations in membrane permeability asm.orgnih.gov. This interaction compromises the membrane's barrier function, allowing for the uncontrolled passage of substances across it .
Lysis Induction
The significant disruption of microbial cell membrane integrity caused by this compound can culminate in cell lysis asm.org. The increased permeability and subsequent leakage of intracellular contents are direct consequences of this compound's interaction with the cell membrane, ultimately leading to the destruction of the microbial cell .
Interactions with Microbial Virulence Factors
This compound has been observed to interact with and modulate microbial virulence factors, particularly in fungal pathogens. Studies have shown that this compound can influence the expression of genes associated with virulence in Candida albicans dovepress.comresearchgate.net. This modulation specifically impacts factors involved in adhesion and biofilm formation, which are critical for the pathogenicity of Candida albicans dovepress.comresearchgate.netnih.gov. For instance, this compound can lead to a decrease in the expression of hwp1 and plb1 genes, while increasing the expression of the plb2 gene dovepress.comresearchgate.net. In fungi, this compound also suppresses ergosterol (B1671047) biosynthesis and hyphal formation, both of which are important for fungal virulence and growth .
Mechanistic Comparisons with Other Antimicrobial Agents
This compound versus Povidone-Iodine: Mechanistic Contrasts
This compound and povidone-iodine are both antiseptics with broad-spectrum activity, but they differ in their chemical nature and primary mechanisms of action. This compound is a pyrimidine (B1678525) derivative biorxiv.org, while povidone-iodine is an iodophore, a complex of iodine and a carrier polymer that gradually releases free iodine biorxiv.orgasm.org.
Povidone-iodine exerts its effects by releasing free iodine, which rapidly penetrates microorganisms and oxidizes key proteins, nucleotides, and fatty acids, leading to cell death. asm.orgopenaccessjournals.com This multiple mode of action is thought to contribute to the lack of reported resistance to povidone-iodine despite decades of use. asm.orgdermatoljournal.com Povidone-iodine has a broad spectrum covering Gram-positive and Gram-negative bacteria, fungi, viruses, protozoa, cysts, and spores. biorxiv.orgasm.org
In contrast, this compound's mechanism involves interference with metabolic processes, competition with thiamine (B1217682), and disruption of enzyme systems like succinyl-dehydrogenase through binding to electronegative sites on microbial structures. biorxiv.org
Interactive Table 2: Mechanistic and Action Contrasts
| Feature | This compound | Povidone-Iodine |
| Chemical Class | Pyrimidine derivative | Iodophore (releases free iodine) |
| Primary Mechanism | Interference with metabolic processes, thiamine competition, enzyme disruption | Oxidation of proteins, nucleotides, fatty acids by released iodine |
| Binding | Electronegative sites on microbial structures | Rapid penetration into microorganisms |
| Spectrum | Broad-spectrum (Gram-positive, Gram-negative bacteria, fungi, viruses) | Broad-spectrum (Gram-positive, Gram-negative bacteria, fungi, viruses, protozoa, cysts, spores) biorxiv.orgasm.org |
| Duration of Action (Oral Rinse) | Return to pre-rinse bacterial levels after 90 minutes in one study nih.gov | Activity almost completely vitiated after a single rinse in one study nih.gov |
| Loss of Antimicrobial Action | ~25% after 60 minutes in one study biorxiv.orgbiorxiv.org | ~40% after 10 minutes in one study biorxiv.orgbiorxiv.org |
This compound versus Cetylpyridinium (B1207926) Chloride: Comparative Actions
This compound and cetylpyridinium chloride (CPC) are both cationic antiseptics used in oral care products, but they belong to different chemical classes and exhibit some differences in their comparative actions and properties. This compound is a pyrimidine derivative biorxiv.org, while CPC is a quaternary ammonium (B1175870) compound (QAC) macsenlab.comasm.org.
CPC, as a cationic surfactant, works by binding to the negatively charged surface of bacterial cell membranes. perioexpertise.co.uk Its nonpolar region penetrates the membrane, altering it and causing osmotic imbalance, leading to leakage of cytoplasmic contents and ultimately cell death. perioexpertise.co.uk CPC has broad-spectrum activity against Gram-positive and Gram-negative bacteria, viruses, and fungi. perioexpertise.co.uk
Studies comparing the in vivo and in vitro antibacterial properties of this compound and CPC have been conducted. One study found that both were effective at low concentrations against tested organisms, but this compound had higher minimum inhibitory concentration (MIC) values compared to CPC, as well as chlorhexidine (B1668724) and alexidine (B1196660). nih.gov The presence of organic matter like food extract and serum increased the MIC values for both antiseptics, though this compound and alexidine were least affected in percentage terms. nih.gov
Regarding the duration of action in the oral cavity after a single rinse, salivary bacterial counts returned to pre-rinse levels after 90 minutes for this compound, compared to 3 hours for CPC. nih.govnih.gov Residual salivary antibacterial activity remained for 90 minutes with CPC and up to 3 hours with this compound in the same study. nih.govnih.gov
While both are effective against plaque, some studies suggest this compound is generally inferior to chlorhexidine for plaque and gingivitis reduction , and a study comparing this compound and chlorhexidine mouthwash on plaque index found a statistically significant difference, with this compound showing more effective results as an antibacterial agent in reducing plaque in that specific study population researchgate.net. CPC is recognized for its ability to inhibit oral biofilm growth and reduce gingivitis and plaque build-up. perioexpertise.co.uk
Interactive Table 3: Comparative Actions of this compound and Cetylpyridinium Chloride
| Feature | This compound | Cetylpyridinium Chloride (CPC) |
| Chemical Class | Pyrimidine derivative | Quaternary Ammonium Compound (QAC) |
| Primary Mechanism | Interference with metabolic processes, thiamine competition, enzyme disruption | Disruption of cell membrane integrity, osmotic imbalance, leakage of contents |
| Binding | Electronegative sites on microbial structures | Negatively charged bacterial cell surface |
| Spectrum | Broad-spectrum (Gram-positive, Gram-negative bacteria, fungi, viruses) | Broad-spectrum (Gram-positive, Gram-negative bacteria, viruses, fungi) perioexpertise.co.uk |
| MIC Values (compared to CPC, Chlorhexidine, Alexidine) | Generally higher in one study nih.gov | Generally lower than this compound in one study nih.gov |
| Effect of Organic Matter | Least affected in percentage terms among tested antiseptics in one study nih.gov | Markedly increased MIC values in the presence of organic matter in one study nih.gov |
| Duration of Action (Return to pre-rinse bacterial levels) | 90 minutes in one study nih.govnih.gov | 3 hours in one study nih.govnih.gov |
| Residual Salivary Antibacterial Activity | Up to 3 hours in one study nih.govnih.gov | Up to 90 minutes in one study nih.govnih.gov |
| Plaque Reduction | Some studies suggest inferiority to chlorhexidine , though one study found it more effective than chlorhexidine in reducing plaque index researchgate.net | Effective in inhibiting oral biofilm growth and reducing plaque build-up perioexpertise.co.uk |
Spectrum of Antimicrobial Activity of Hexetidine
Antibacterial Efficacy
Hexetidine exhibits broad-spectrum antibacterial efficacy, active both in vitro and in vivo, against a range of Gram-positive and Gram-negative bacteria wikipedia.orguni-freiburg.de.
This compound is particularly effective against Gram-positive bacteria uminho.pt.
Studies have indicated that this compound can significantly reduce the count of Streptococcus mutans, a key bacterium implicated in dental caries jocpr.comdaneshyari.com. Research comparing this compound with other oral antiseptics has shown that this compound can have a smaller Minimum Inhibitory Concentration (MIC) against S. mutans compared to chlorhexidine (B1668724) in some instances jocpr.com. While specific numerical MIC values for this compound against S. mutans were not extensively detailed in the provided research, its ability to reduce oral bacterial load, including aerobic and anaerobic bacteria, suggests its impact on this cariogenic species bidd.groupoup.com. A 0.1% this compound solution has been shown to reduce aerobic bacterial counts by a maximum of 83% on Day 1 and 86% on Day 8, with reductions remaining statistically significant for up to 1 hour post-dose on Day 1 and up to 3 hours post-dose on Day 8 bidd.groupoup.com. Similarly, anaerobic bacterial counts were reduced by a maximum of 92% on Day 1 and 88% on Day 8, maintaining significant reductions for up to 3 hours post-dose on both days bidd.groupoup.com.
Table 1: Maximum Percentage Reduction of Oral Bacteria by 0.1% this compound Mouthwash
| Bacterial Type | Maximum Reduction Day 1 (%) | Maximum Reduction Day 8 (%) | Duration of Significant Reduction (Day 1) | Duration of Significant Reduction (Day 8) | Source |
| Aerobic Bacteria | 83 | 86 | Up to 1 hour | Up to 3 hours | bidd.groupoup.com |
| Anaerobic Bacteria | 92 | 88 | Up to 3 hours | Up to 3 hours | bidd.groupoup.com |
| Candida albicans | 91 | 67 | 30 minutes | 30 minutes | bidd.groupoup.com |
This compound has demonstrated efficacy against Staphylococcus aureus isolates, both in planktonic form and within biofilms nih.govnih.gov. Minimum Inhibitory Concentrations (MICs) for this compound against Staphylococcus aureus have been reported.
Table 2: Minimum Inhibitory Concentrations (MICs) for this compound against Select Pathogens
| Microorganism | MIC (µg/mL) | Source |
| Staphylococcus aureus | > 25 | nih.govnih.gov |
| Pseudomonas aeruginosa | > 500 | nih.govnih.gov |
This compound also exhibits activity against Gram-negative bacteria nih.govuni-freiburg.de.
This compound has been shown to be effective against Pseudomonas aeruginosa isolates, both in their planktonic state and when forming biofilms on surfaces such as PVC nih.govnih.govoup.com. Reported MIC values for this compound against Pseudomonas aeruginosa indicate its activity, though at higher concentrations compared to some Gram-positive strains (Table 2). The resistance of this compound-containing PVC to microbial adherence by Pseudomonas aeruginosa was found to be greater than that of native PVC, suggesting its utility in preventing biofilm formation on medical devices oup.com.
While this compound is broadly active against Gram-negative bacteria nih.govuni-freiburg.de, specific detailed research findings, such as precise MIC values in µg/mL, for this compound solely against Klebsiella pneumoniae were not extensively available in the provided search results. One study indicated that a 0.1% this compound mouthwash showed "low activity" with MIC values greater than 25% against Klebsiella pneumoniae, among other bacteria. The broader literature on Klebsiella pneumoniae often discusses its susceptibility to other disinfectants like chlorhexidine and its mechanisms of resistance, such as efflux pump genes, but direct, specific data on this compound's efficacy against this pathogen are limited in the provided context.
Activity Against Gram-Negative Bacteria
Proteus mirabilis Susceptibility
Research indicates that this compound exhibits activity against Proteus mirabilis. One database entry lists a Minimum Inhibitory Concentration (MIC) of 202000.0 nM for Proteus mirabilis. bidd.group Another source also lists Proteus vulgaris as being moderately susceptible with an MIC of 25 µg/ml. hznu.edu.cn While specific detailed studies on this compound's mechanism against Proteus mirabilis in the provided search results are limited, the compound is generally recognized for its activity against Gram-negative bacteria, a category to which Proteus mirabilis belongs. biorxiv.orgmedkoo.com
Antifungal Efficacy
This compound is recognized for its antifungal properties, with activity against various fungal species, including Candida albicans. mdpi.comnih.govmedicines.org.ukthegoodscentscompany.com It is described as a fungicidal antiseptic. medkoo.comnih.gov
Activity Against Candida albicans
This compound has shown significant activity against Candida albicans, a common opportunistic fungal pathogen. mdpi.comnih.govmedicines.org.uknih.govnih.gov Studies have investigated its effects on various virulence factors of C. albicans. dovepress.comresearchgate.net
Impact on Germ Tube Formation
Brief exposure of C. albicans to sub-minimal inhibitory concentrations (sub-MICs) of certain oral antiseptics, including this compound, has been shown to significantly reduce germ tube formation. dovepress.comresearchgate.net Germ tube formation is a key virulence factor for C. albicans, contributing to tissue invasion. dovepress.com One study on chlorhexidine gluconate, another oral antiseptic, demonstrated a concentration-dependent suppression of germ tube formation, suggesting a similar potential mechanism for this compound given its classification as an oral antiseptic with antifungal activity. nih.gov
Alteration of Cell Surface Hydrophobicity
Exposure to sub-MICs of oral antiseptics has been reported to significantly reduce the cell surface hydrophobicity (CSH) of C. albicans. dovepress.comresearchgate.net CSH is an important factor in the adherence of Candida to host tissues and surfaces, playing a role in the establishment of infections and biofilm formation. nih.govnih.govbiotech-asia.org While the provided search results specifically mention this effect in the context of "certain oral antiseptics" and chlorhexidine gluconate, this compound is included in this category and its impact on CSH is noted as a factor that may reduce candidal pathogenicity. dovepress.comresearchgate.netnih.govnih.gov
Inhibition of Phospholipase and Proteinase Activities
This compound acts as an inhibitor of the production of phospholipase and proteinase enzymes by C. albicans. mdpi.com These extracellular enzymes are considered crucial virulence factors in the pathogenesis of human fungal infections, aiding in tissue invasion and nutrient acquisition. dovepress.comresearchgate.netnih.gov Studies using sub-therapeutic concentrations of this compound have shown a significant decrease in the production of these exoenzymes by C. albicans isolates. researchgate.netresearchgate.netnih.gov
Activity Against Other Fungal Species
Beyond Candida albicans, this compound has demonstrated activity against other fungal species. It is generally described as active against fungi. nih.govmedicines.org.uk One study mentions that this compound combined with iodopropynyl-butyl-carbamate (IPBC) shows strong inhibition of Trichoderma virens growth. medchemexpress.com Another study evaluating various mouthrinses against Candida strains isolated from the oral cavity found this compound to have antifungal activity against several Candida species. cabidigitallibrary.org Recent studies indicate that this compound achieves similar inhibition percentages in C. albicans, C. glabrata, and C. krusei, and performs better against C. parapsilosis and C. tropicalis in ATCC species. mdpi.com
| This compound Concentration (%) | Contact Time (seconds) | HCoV OC43 Infectivity Reduction (%) |
|---|---|---|
| 25 | 15 | >80 (specifically 94.38) |
| 25 | 30 | >80 (specifically 94.38) |
| 50 | 15 | >80 (specifically 94.38 to 99.68) |
| 50 | 30 | >80 (specifically 94.38 to 99) |
| 100 | 15 | >80 (specifically 94.38 to 99.68) |
| 100 | 30 | >80 (specifically 94.38 to 99) |
| This compound Concentration (%) | Contact Time (seconds) | IAV H1N1 Infectivity Reduction (%) |
|---|---|---|
| 25 | 15 | 82.22 |
| 25 | 30 | 94.38 |
| 50 | 15 | 94.38 |
| 50 | 30 | 99 |
| 100 | 15 | >80 |
| 100 | 30 | >80 |
Molecular Biology and Genetic Aspects of Hexetidine Interaction
Gene Expression Modulation in Microorganisms
Studies have investigated the influence of hexetidine on the expression of genes associated with virulence and drug resistance in microorganisms, such as Candida albicans. researchgate.netdovepress.comnih.gov These studies often employ techniques like quantitative reverse transcription PCR (qRT-PCR) to measure gene expression levels after exposure to varying concentrations and durations of this compound. researchgate.netdovepress.comnih.gov
Virulence Gene Expression (hwp1, sap4, sap5, sap6, plb1, plb2)
This compound has been shown to affect the expression of virulence genes in C. albicans. The HWP1 gene encodes for hyphal wall protein, which is important for adhesion to mucosal surfaces and biofilm formation. researchgate.netdovepress.com Secreted aspartyl proteinases (Saps), encoded by SAP genes (e.g., SAP4, SAP5, SAP6), and phospholipases (Pls), encoded by PLB genes (e.g., PLB1, PLB2), are hydrolytic enzymes that contribute to tissue invasion and damage. researchgate.netdovepress.com
Research indicates that exposure to this compound can lead to varied responses in the expression of these genes depending on concentration and exposure time. For instance, one study observed that expression levels of HWP1 and PLB1 genes decreased after exposure to higher concentrations of this compound at 0.5 hours, while the expression level of the PLB2 gene increased at the same time point. researchgate.netdovepress.com At 48 hours, SAP5, PLB2, and MDR1 were found to be overexpressed. researchgate.netdovepress.com Another study noted that SAP4 was upregulated at 24 hours, with expression increasing regularly with concentration. researchgate.net At 48 hours, SAP5 showed an increase in expression. researchgate.net The expression of HWP1 was significantly reduced compared to the control after exposure. researchgate.net
Here is a summary of observed gene expression changes in C. albicans following this compound exposure, based on available data:
| Gene | Function | Observed Expression Change (Example) | Time Point (Example) | Concentration (Example) | Source |
| HWP1 | Hyphal wall protein (adhesion, biofilm) | Decrease | 0.5 h | Higher concentrations | researchgate.netdovepress.com |
| PLB1 | Phospholipase | Decrease | 0.5 h | Higher concentrations | researchgate.netdovepress.com |
| PLB2 | Phospholipase | Increase | 0.5 h | Not specified | researchgate.netdovepress.com |
| SAP4 | Secreted aspartyl proteinase | Upregulated | 24 h | Increasing with conc. | researchgate.net |
| SAP5 | Secreted aspartyl proteinase | Increase | 48 h | Not specified | researchgate.netdovepress.com |
Note: This table summarizes findings from specific studies and may not represent all possible outcomes under different experimental conditions.
Drug Resistance Gene Expression (mdr1, erg11, cdr1, cdr2)
This compound's impact on drug resistance genes, particularly those associated with antifungal resistance in C. albicans, has also been investigated. researchgate.netdovepress.comnih.gov Genes such as MDR1, CDR1, and CDR2 encode efflux pumps that transport antifungal drugs out of the cell, contributing to resistance. dovepress.comasm.org ERG11 encodes a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is a target for azole antifungals. dovepress.com
Studies have shown that this compound can influence the expression of these genes. At 0.5 hours, only the expression of the ERG11 gene showed a significant decrease among the resistance genes. researchgate.netdovepress.com However, at 48 hours, MDR1 was found to be overexpressed. researchgate.netdovepress.com The CDR1 and CDR2 genes exhibited a significant decrease in expression during prolonged exposure to low doses of this compound. dovepress.com Reduced expression of ERG11 might suggest increased antifungal susceptibility, while overexpression of efflux pump genes like MDR1 is associated with resistance development. dovepress.com
Here is a summary of observed drug resistance gene expression changes in C. albicans following this compound exposure:
| Gene | Function | Observed Expression Change (Example) | Time Point (Example) | Concentration (Example) | Source |
| MDR1 | Efflux pump (Major Facilitator Superfamily) | Overexpressed | 48 h | Not specified | researchgate.netdovepress.com |
| ERG11 | Ergosterol biosynthesis enzyme | Significant decrease | 0.5 h | Not specified | researchgate.netdovepress.com |
| CDR1 | Efflux pump (ABC transporter) | Significant decrease | Prolonged exposure | Low doses | dovepress.com |
| CDR2 | Efflux pump (ABC transporter) | Significant decrease | Prolonged exposure | Low doses | dovepress.com |
Note: This table summarizes findings from specific studies and may not represent all possible outcomes under different experimental conditions.
Microbial Adaptive Responses to this compound Exposure
Microorganisms can exhibit adaptive responses to antiseptic exposure, which may involve changes in gene expression and other mechanisms to tolerate or resist the antimicrobial agent. nih.govnih.gov While specific detailed studies on microbial adaptation solely to this compound at the molecular level are limited in the provided search results, research on adaptation to other biocides like chlorhexidine (B1668724) offers insights into potential mechanisms. nih.govnih.govnih.gov
Adaptive mechanisms to biocides can include increased efflux pump activity, changes in membrane permeability, and biofilm formation. nih.govnih.govmdpi.com These mechanisms are often genetically controlled. mdpi.com Studies on other oral pathogens have shown that repeated exposure to antiseptics can lead to increased minimum inhibitory concentrations (MICs) and sometimes cross-adaptation to antibiotics. nih.govnih.gov This adaptation can be related to changes in cell surface hydrophobicity and altered expression of proteins involved in membrane transport, virulence, oxidative stress protection, and metabolism. nih.govnih.gov
While direct evidence for this compound-specific adaptive genetic changes is not extensively detailed in the provided results, the observed modulation of efflux pump genes like MDR1, CDR1, and CDR2 in C. albicans upon this compound exposure suggests that altered transport mechanisms could be part of an adaptive response. researchgate.netdovepress.com Further research is needed to fully characterize the specific adaptive responses of various microorganisms to this compound at the genomic and proteomic levels.
Genomic and Proteomic Studies of this compound-Treated Microorganisms
Genomic and proteomic studies provide comprehensive insights into the molecular changes occurring in microorganisms in response to environmental stresses, including exposure to antimicrobial agents. mdpi.comnih.govnih.govfrontiersin.orguq.edu.audoherty.edu.aumdpi.combiorxiv.org Genomic studies analyze the entire genetic material of an organism, while proteomic studies examine the complete set of proteins. mdpi.comnih.govfrontiersin.orgmdpi.com
While the provided search results include studies on the effect of this compound on the expression of specific genes using methods like qRT-PCR researchgate.netdovepress.comnih.gov, comprehensive genomic studies involving whole-genome sequencing or transcriptomics to understand the global genetic response of microorganisms specifically to this compound were not prominently featured. However, transcriptomic studies on other bacteria exposed to biocides like chlorhexidine have revealed changes in the expression of genes related to stress response, DNA damage, and antibiotic response. nih.govnih.gov
Similarly, detailed proteomic studies specifically investigating the protein profile changes in microorganisms treated with this compound were not extensively found in the search results. Proteomics is a valuable technique for understanding bacterial pathogenesis, drug resistance mechanisms, and identifying new drug targets by examining protein abundance, modifications, and interactions. nih.govfrontiersin.orgmdpi.com Studies on other antiseptic-adapted bacteria have used mass spectrometry analysis to reveal changes in the expression of proteins involved in various functional domains, including membrane transport, virulence, oxidative stress protection, and metabolism. nih.govnih.gov Proteomic analysis has also been used to study resistance mechanisms in bacteria exposed to chlorhexidine, identifying changes in proteins associated with chaperones, efflux pumps, flagella, and cell metabolism. nih.gov
The absence of detailed genomic and proteomic studies specifically on this compound in the provided results suggests that this may be an area requiring further research to gain a more complete understanding of the molecular mechanisms underlying microbial responses to this compound.
Research Methodologies and in Vitro Studies of Hexetidine
Time-Kill Kinetic Studies
Time-kill kinetic assays are performed to assess the rate at which an antimicrobial agent kills a microbial population. nih.gov These studies provide valuable information on the pharmacodynamics of a compound, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity over time. nih.gov The methodology involves exposing a standardized inoculum of bacteria to the antimicrobial agent at various concentrations (often multiples of the MIC). nih.gov At predetermined time intervals, samples are withdrawn, the antimicrobial is neutralized, and the number of viable organisms (colony-forming units, or CFU/mL) is quantified. nih.gov A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in the initial inoculum. bmglabtech.com
While specific time-kill kinetic curve data for Hexetidine against particular oral pathogens were not found in the available research, related in vivo studies have measured the duration of its antibacterial effect. After a single rinse with a this compound-containing mouthwash, salivary bacterial counts were observed to return to pre-rinse levels after 90 minutes, with residual antibacterial activity in the saliva lasting for up to 3 hours. nih.gov
Cell Culture Models for Antiviral Activity Evaluation
In vitro cell culture models are essential for the preliminary evaluation of the antiviral activity of chemical compounds. These assays involve infecting susceptible cell lines with a target virus and then treating the cells with the compound to determine its ability to inhibit viral replication and infectivity.
Vero E6 cells, derived from the kidney of an African green monkey, are a common cell line used in virology research, particularly for coronaviruses. nih.gov A study utilizing an in vitro suspension assay evaluated the antiviral activity of a this compound-containing mouthwash against Human Coronavirus OC43 (HCoV OC43) in Vero E6 cell cultures. biorxiv.orgbiorxiv.org The results demonstrated a significant reduction in the infectivity of HCoV OC43 upon exposure to various concentrations of this compound for short contact times. biorxiv.org
Table 2: Infectivity Reduction of HCoV OC43 in Vero E6 Cells by this compound
| This compound Concentration | Contact Time | Infectivity Reduction |
|---|---|---|
| 25% | 15 seconds | 94.38% |
| 50% | 15 seconds | 94.38% |
| 100% | 15 seconds | 99.68% |
| 25% | 30 seconds | 94.38% |
| 50% | 30 seconds | 99.00% |
| 100% | 30 seconds | 99.00% |
Data sourced from bioRxiv. biorxiv.orgbiorxiv.org
Madin-Darby Canine Kidney (MDCK) cells are a standard model for the propagation and study of influenza viruses. nih.gov The same in vitro suspension assay was used to assess the efficacy of this compound against an Influenza A virus (IAV H1N1) clinical strain using MDCK cell cultures. biorxiv.orgbiorxiv.org The study found that this compound effectively reduced the infectivity of IAV H1N1 at different concentrations and exposure times. biorxiv.org However, it was noted that the 100% concentration of the this compound mouthwash was cytotoxic to the MDCK cell line. biorxiv.orgbiorxiv.orgbiorxiv.org Despite this, cell survival rates of over 80% were achieved for MDCK cells at contact times of 15 and 30 seconds. biorxiv.orgbiorxiv.org
Table 3: Infectivity Reduction of Influenza A (H1N1) in MDCK Cells by this compound
| This compound Concentration | Contact Time | Infectivity Reduction |
|---|---|---|
| 25% | 15 seconds | 82.22% |
| 50% | 15 seconds | 94.38% |
| 100% | 15 seconds | Cytotoxic* |
| 25% | 30 seconds | 94.38% |
| 50% | 30 seconds | 99.00% |
| 100% | 30 seconds | Cytotoxic* |
\Undiluted this compound (100%) was found to be cytotoxic to the MDCK cell line used for propagation. biorxiv.org*
Data sourced from bioRxiv. biorxiv.org
Biofilm Inhibition and Disruption Assays
The assessment of an antimicrobial agent's efficacy against microbial biofilms is crucial for understanding its potential clinical utility. In vitro assays for biofilm inhibition and disruption provide valuable data on how a compound like this compound interacts with these complex microbial communities. Methodologies to quantify these effects range from determining the total biofilm mass to analyzing the viability of the embedded cells and visualizing the structural changes in the biofilm architecture.
Quantitative Biofilm Assays
Quantitative assays are fundamental in determining the extent of biofilm reduction. Two commonly employed methods are the Crystal Violet (CV) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
The Crystal Violet assay is a straightforward method used to quantify the total biofilm biomass. Adherent microbial cells in microtiter plates are stained with crystal violet, a basic dye that binds to the negatively charged components of the extracellular matrix and the bacterial cells themselves. After a washing step to remove non-adherent cells, the bound dye is solubilized, typically with an organic solvent like ethanol, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of biofilm present. This assay can be used to determine the minimal biofilm inhibitory concentration (MBIC), which is the lowest concentration of an antimicrobial agent that prevents biofilm formation.
The MTT assay , on the other hand, assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability. The tetrazolium salt, MTT, is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced, which can be quantified by measuring the absorbance at a specific wavelength, is proportional to the number of viable cells in the biofilm. This assay is particularly useful for evaluating the efficacy of antimicrobial agents in killing the bacteria within an established biofilm. While the direct application of these quantitative assays in published studies specifically detailing this compound's anti-biofilm effects is not extensively documented in the provided search results, these are standard methods used to evaluate agents with known anti-biofilm properties.
Confocal Microscopy for Biofilm Structure Analysis
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for the qualitative and quantitative analysis of biofilm structure. Unlike traditional microscopy techniques that may require fixation and dehydration, CLSM allows for the visualization of fully hydrated and living biofilms, providing a more accurate representation of their three-dimensional architecture. By using fluorescent stains, different components of the biofilm can be visualized. For instance, viability stains like the LIVE/DEAD BacLight kit can differentiate between live and dead cells within the biofilm, appearing as green and red fluorescent cells, respectively.
CLSM can provide detailed information on biofilm thickness, cell density, and the spatial distribution of live and dead cells after treatment with an antimicrobial agent. While specific CLSM studies focusing on the structural changes in oral biofilms following this compound treatment are not detailed in the provided search results, this technique is widely used to assess the effects of other oral antiseptics like chlorhexidine (B1668724). Such studies have demonstrated the ability of CLSM to visualize the disruption of the biofilm structure and the killing of bacteria within different layers of the biofilm.
Studies on Microbial Adherence to Epithelial Cells
The ability of microorganisms to adhere to host tissues is a critical initial step in the colonization and subsequent infection process. This compound has been investigated for its potential to interfere with this crucial step, particularly the adherence of the opportunistic yeast Candida albicans to human buccal epithelial cells (BECs).
In one study, the treatment of either stationary or exponential phase C. albicans yeast cells or the BECs with a 0.1% this compound solution for as little as 30 seconds significantly reduced the subsequent adhesion of the yeast to the epithelial cells. Interestingly, the study found no direct correlation between the reduction in adherence and the duration of this compound treatment or its concentration within the tested range. Furthermore, in vivo rinsing with 0.1% this compound for 30 seconds led to a prolonged and significant decrease in the ex vivo adherence of C. albicans to BECs for up to four hours post-rinsing. This suggests that this compound may have a lasting effect on the surface properties of the epithelial cells, making them less receptive to microbial attachment.
| Treatment Condition | Effect on Candida albicans Adherence to Buccal Epithelial Cells |
|---|---|
| Treatment of C. albicans or BECs with 0.1% this compound (in vitro) | Significant decrease in adherence |
| In vivo rinsing with 0.1% this compound | Prolonged and significant reduction in ex vivo adherence for up to 4 hours |
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents In Vitro
The combination of antimicrobial agents can lead to synergistic, additive, indifferent, or antagonistic effects. Synergism, where the combined effect is greater than the sum of the individual effects, is of particular interest as it can enhance efficacy and potentially reduce the required concentrations of each agent. In vitro studies have explored the interactions of this compound with metal ions, specifically copper and zinc.
This compound-Copper Combinations
A notable synergistic effect has been observed when this compound is combined with copper (Cu++). In vitro studies have demonstrated that this combination has a strong synergistic antibacterial effect against important oral bacteria such as Streptococcus sobrinus and Streptococcus sanguis. The synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 is typically indicative of synergy. For the combination of this compound and copper, FIC index values ranging from 0.39 to 0.40 have been reported, confirming a strong synergistic interaction. The proposed mechanism for this synergy is that the surface-active nature of the this compound molecule alters the bacterial cell surface, thereby facilitating an increased uptake of copper into the cell where it can exert its antimicrobial effects.
| Microorganism | Agent 1 | Agent 2 | Fractional Inhibitory Concentration (FIC) Index | Interaction |
|---|---|---|---|---|
| Streptococcus sobrinus OMZ 176 | This compound | Copper | 0.39 | Synergy |
| Streptococcus sanguis 10556 | This compound | Copper | 0.40 | Synergy |
This compound-Zinc Combinations
Similar to its interaction with copper, this compound has also been shown to exhibit a synergistic inhibitory effect when combined with zinc ions (Zn++). In vitro bacteriological tests have demonstrated that the combination of this compound and zinc has a synergistic effect on the growth of Streptococcus mutans, a key bacterium implicated in dental caries. This enhanced activity is believed to contribute to a significantly improved inhibition of dental plaque formation compared to when either agent is used alone. While the synergistic effect is well-documented, specific FIC index values for the this compound-zinc combination were not available in the provided search results.
There is a lack of available research in the provided search results detailing any antagonistic interactions between this compound and other antimicrobial agents in vitro.
Clinical Research and in Vivo Effectiveness of Hexetidine
Studies on Reduction of Oral Microbial Load
Hexetidine functions as a broad-spectrum antiseptic, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. biorxiv.orgnih.gov Clinical trials have assessed its ability to reduce the microbial count in the oral cavity. One randomized, double-blind crossover trial involving healthy adult subjects evaluated the antibacterial and antifungal activity of a 0.1% this compound solution. Saliva samples were cultured to assess aerobic and anaerobic bacteria and Candida albicans. Subjects rinsed three times daily with this compound or a placebo. The study found that this compound significantly reduced aerobic bacterial counts on both Day 1 and Day 8, with maximum reductions of 83% and 86% respectively, observed at 2 minutes post-dosing. nih.gov These reductions were statistically significantly lower than placebo for up to 1 hour on Day 1 and up to 3 hours on Day 8. nih.gov Similarly, anaerobic bacterial counts showed maximum reductions of 92% on Day 1 and 88% on Day 8, remaining significantly lower than placebo for up to 3 hours post-dose. nih.gov For Candida albicans, a maximum reduction of 91% was observed on Day 1 and 67% on Day 8, with the effect maintained for 30 minutes post-dosing. nih.gov While not completely eradicating bacteria, these studies indicate that this compound can substantially reduce their numbers in the oral cavity. nih.gov
In vitro studies have also explored the antiviral activity of this compound mouthwash against specific oral viruses, such as Human Coronavirus OC43 (HCoV OC43) and Influenza A virus (IAV H1N1). biorxiv.orgbiorxiv.org At concentrations of 25%, 50%, and 100%, this compound demonstrated a reduction in the infectivity of HCoV OC43 and IAV H1N1 by over 80% at 15- and 30-second exposure times. biorxiv.orgbiorxiv.org Specifically, against HCoV OC43, 25%, 50%, and 100% this compound solutions showed 94.38% to 99.68% infectivity reduction at 15 seconds and 94.38% to 99% reduction at 30 seconds. biorxiv.org Against IAV H1N1, 25% and 50% concentrations resulted in 82.22% and 94.38% infectivity reduction at 15 seconds, and 94.38% and 99% reduction at 30 seconds, respectively. biorxiv.org
Efficacy in Plaque Inhibition and Reduction
The effectiveness of this compound in inhibiting and reducing dental plaque has been a significant area of clinical investigation. Plaque accumulation is a primary etiological factor in the development of gingivitis and other periodontal diseases.
Clinical studies have consistently shown that this compound mouthwash is effective in reducing supragingival plaque. researchgate.netnih.gov A controlled clinical study examining the efficacy of a 0.1% this compound mouthwash in inhibiting plaque development and reducing gingivitis involved 134 adult subjects. After a dental prophylaxis, subjects used this compound, chlorhexidine (B1668724) (as a positive control), or a negative control mouthwash three times daily for two weeks as their sole method of oral hygiene. Compared to the negative control group, the this compound group showed a statistically significant inhibition and reduction of supragingival plaque, with a reported reduction of 33.5%. researchgate.netnih.gov
Another study comparing 0.1% this compound, 0.1% chlorhexidine, and a placebo in 90 subjects with gingivitis or mild periodontitis found that this compound significantly reduced the mean Approximal Plaque Index after 4 weeks. clinicalpub.com A study specifically comparing the effects of 0.12% this compound and 0.12% chlorhexidine mouthwash on the plaque index in 32 students aged 13-15 years reported a difference in the mean plaque index reduction of 0.077 for this compound and 0.167 for chlorhexidine after rinsing. researchgate.netunissula.ac.idunissula.ac.id Statistical analysis indicated a significant difference between the two, with the study concluding that this compound showed more effective results as an antibacterial agent in reducing plaque in the oral cavity in this specific comparison. researchgate.netunissula.ac.idunissula.ac.id However, other systematic reviews suggest that while this compound reduces plaque compared to placebo, it may be less effective or of equal effectiveness when compared to chlorhexidine mouthwash, and the evidence is not strong enough to conclude it is a suitable alternative to chlorhexidine. nih.gov
A double-blind crossover study using a 0.2% this compound spray as a supplement to regular oral hygiene following periodontal surgery demonstrated a significant reduction in plaque accumulation over a 28-day period compared to a placebo. nih.gov
Plaque Index Assessment
Various plaque indices are utilized in clinical trials to quantify the amount of dental plaque. The Silness and Loe Plaque Index and the Approximal Plaque Index (API) are commonly employed methods. uzh.chuniroma1.it
Studies evaluating this compound's effect on plaque have frequently used these indices. For example, a study comparing this compound and chlorhexidine mouthwash on plaque index used the Silness and Loe plaque index. researchgate.netunissula.ac.idunissula.ac.id Another study on subjects with gingivitis or mild periodontitis measured the Approximal Plaque Index. clinicalpub.comnih.govunirioja.es The Turesky modification of the Quigley-Hein index was used in a study evaluating a this compound spray. nih.gov
Data from a study comparing 0.12% this compound and 0.12% chlorhexidine mouthwash using the Silness and Loe plaque index showed the following mean plaque index differences before and after gargling:
| Mouthwash | Mean Plaque Index Difference (Before - After) |
| This compound | 0.077 |
| Chlorhexidine | 0.167 |
Data derived from a study comparing this compound and chlorhexidine mouthwash on plaque index. researchgate.netunissula.ac.idunissula.ac.id
A study using the Approximal Plaque Index in subjects with gingivitis or mild periodontitis found that both 0.1% this compound and 0.1% chlorhexidine significantly reduced the mean API after 4 weeks compared to a placebo. clinicalpub.comnih.gov
Efficacy in Gingivitis Reduction
This compound has also been investigated for its effectiveness in reducing gingival inflammation, a key characteristic of gingivitis.
Clinical trials have demonstrated that this compound mouthwash can lead to a reduction in gingivitis. researchgate.netnih.gov In a study involving subjects with gingivitis or mild periodontitis, 0.1% this compound mouthwash significantly reduced the mean Gingival Index and Bleeding Index after 4 weeks, similar to the effects observed with 0.1% chlorhexidine. clinicalpub.comnih.govunirioja.es
In the 2-week experimental gingivitis model study, the this compound group showed a statistically significant reduction in gingival inflammation compared to the negative control group, with a reported reduction of 6.3% for gingivitis and 56% for gingival bleeding. researchgate.netnih.gov
A systematic review noted that two trials assessing gingivitis and bleeding showed no statistically significant differences between this compound and other treatments in the long term (≥4 weeks). nih.gov However, another review indicated that this compound was found to have good efficacy against gingivitis in some studies. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net
Gingival Index Assessment
The Gingival Index (GI), such as the Löe-Silness Gingival Index or modified versions, is a standard tool for assessing the severity of gingival inflammation. nih.govuzh.chlsmuni.lt
Studies evaluating the effect of this compound on gingivitis have utilized the Gingival Index. researchgate.netnih.govclinicalpub.comnih.govunirioja.es For instance, a study comparing this compound, chlorhexidine, and placebo measured the Gingival Index at baseline, 2, and 4 weeks. clinicalpub.comnih.govunirioja.es The 2-week experimental gingivitis model study also included assessment using the modified gingival index. researchgate.netnih.gov
Data from a study comparing 0.1% this compound, 0.1% chlorhexidine, and placebo in subjects with gingivitis or mild periodontitis showed significant reductions in the Gingival Index for both active treatments compared to baseline. clinicalpub.comnih.gov
Bleeding Index Assessment
The Bleeding Index (BI) or similar measures like the Papilla Bleeding Index are used to quantify bleeding upon probing, an indicator of gingival inflammation. nih.govlsmuni.ltredalyc.org
Clinical trials investigating this compound's impact on gingival health have included bleeding assessments. The study comparing this compound, chlorhexidine, and placebo measured the Bleeding Index. clinicalpub.comnih.govunirioja.es The 2-week experimental gingivitis model study included assessment using the gingival bleeding index. researchgate.netnih.gov This study reported a 56% reduction in gingival bleeding in the this compound group compared to the negative control. researchgate.netnih.gov
In the study comparing this compound, chlorhexidine, and placebo, both active groups showed significant reductions in the mean Bleeding Index after 4 weeks. clinicalpub.comnih.gov
Effectiveness in Specific Oral Conditions
Beyond general plaque and gingivitis control, this compound has been explored for its potential effectiveness in specific oral conditions.
One area of investigation is the treatment of oral lesions associated with removable prostheses. A prospective, randomized, triple-blind controlled clinical trial evaluated the efficacy of a mouthwash containing 0.1% this compound and 0.5% chlorobutanol (B1668791) in treating such lesions. The study found that the mouthwash was effective in reducing tissue inflammation and provided prompt and lasting analgesia, improving patients' quality of life during removable prosthodontic treatment. henryschein.com.au The recovery of oral lesions was attributed to the combined effect of mechanical removal of prosthetic incongruities and the action of the this compound- and chlorobutanol-based mouthwash. henryschein.com.au
This compound's antifungal properties suggest a potential role in managing oral candidiasis. biorxiv.orgnih.gov An in vitro study on the activity of various mouthrinses against Candida strains isolated from the oral cavity found that this compound exhibited antifungal activity. cabidigitallibrary.org
While some research points to the efficacy of this compound in reducing Streptococcus mutans, a bacterium associated with plaque formation and caries, the evidence to recommend its use specifically for caries control is considered insufficient in some reviews. unissula.ac.idresearchgate.netresearchgate.net
This compound is a broad-spectrum antiseptic agent with antibacterial and antifungal properties. wikipedia.orgmims.com It is a pyrimidine (B1678525) derivative primarily utilized in oral hygiene products, such as mouthwashes, for the prevention and treatment of minor oral infections. wikipedia.orgmims.combiorxiv.org this compound's mechanism of action involves interfering with vital metabolic processes required for microbial growth. biorxiv.org
Salivary Retention and Sustained Efficacy In Vivo
The effectiveness of an oral antiseptic is influenced by its retention in the oral cavity and the sustained release of the active agent. Studies have investigated the salivary retention of this compound.
This compound is absorbed by mucous membranes and dental plaque after oral administration due to its cationic nature, which contributes to its retention and makes it not easily removed. nih.gov Studies using radiolabeled this compound in humans have shown that it is retained on buccal tissues for 8 to 10 hours after a single oral rinse, and its presence could still be detected on oral tissues for up to 65 hours post-application. nih.gov
A rapid reverse-phase HPLC method was developed to quantify this compound in saliva samples collected from volunteers after rinsing with a this compound oral rinse. This method was sensitive enough to detect this compound in saliva up to 25 minutes after in vivo use. pillbuys.comnih.gov The study determined a first-order elimination rate constant of this compound from the oral cavity, noting significant variation between volunteers. pillbuys.comnih.gov
While this compound demonstrates retention in the oral cavity, the available concentration declines over time, which can impact its sustained antimicrobial activity. pillbuys.comnih.gov Although the microbial anti-adherence properties of this compound have been shown to persist for at least four hours following use as an oral rinse, the duration of its sustained antimicrobial efficacy in vivo has been noted to be shorter compared to chlorhexidine. biorxiv.orgresearchgate.netresearchgate.netpillbuys.com
Resistance Development and Cross Resistance of Hexetidine
Mechanisms of Acquired Resistance to Hexetidine
Acquired resistance to antimicrobial agents can arise from mutations, the selection of resistant mutants upon exposure, or the acquisition of mobile genetic elements like plasmids or transposons. researchgate.net These genetic changes can lead to phenotypic alterations that reduce susceptibility. mdpi.com
Research into this compound resistance mechanisms, particularly in the context of Candida albicans, has focused on changes in gene expression. Studies evaluating the impact of sub-therapeutic this compound concentrations on C. albicans have shown altered expression levels of genes associated with drug resistance. Specifically, genes encoding multidrug efflux transporters from the ATP-binding cassette (ABC) transporter family, such as cdr1 and cdr2, and the major facilitator transporter gene mdr1, have been implicated. dovepress.comnih.gov Overexpression of these efflux pump genes is known to mediate the efflux of antifungal drugs, contributing to resistance. dovepress.com
Additionally, changes in the expression of erg11, a gene encoding sterol 14 α-demethylase (a target enzyme for azole antifungals), have been observed following this compound exposure. dovepress.com Alterations in membrane sterol composition or mutations in erg11 can contribute to drug resistance. dovepress.com
While some studies suggest that resistance developed to this compound may be temporary researchgate.net, the precise mechanisms of acquired resistance in various microorganisms require further detailed investigation.
Cross-Resistance with Other Antimicrobials
Cross-resistance occurs when a single mechanism confers reduced susceptibility to multiple dissimilar antimicrobial agents. nih.gov This can involve shared resistance mechanisms, such as efflux pumps, or alterations in cell membrane structure that affect different types of compounds. nih.govmdpi.com
Cross-Resistance with Antibiotics
The potential for cross-resistance between biocides like this compound and antibiotics is a significant concern in the context of antimicrobial resistance. mdpi.comnih.govbelgium.be While this compound is not an antibiotic, its widespread use could theoretically select for microorganisms with resistance mechanisms that also confer reduced susceptibility to clinically important antibiotics. plos.org
Studies on other biocides, such as chlorhexidine (B1668724) and quaternary ammonium (B1175870) compounds, have reported instances of cross-resistance with antibiotics. mdpi.comnih.govbiocide.befrontiersin.org Mechanisms like upregulated efflux pumps, which can transport a broad spectrum of antimicrobial agents including both biocides and antibiotics, are thought to underpin this phenomenon. mdpi.comnih.govfrontiersin.org For example, studies have shown that adaptation to chlorhexidine can lead to cross-resistance to antibiotics like colistin, likely mediated by efflux pumps. mdpi.comitg.benih.gov
While direct research specifically detailing this compound-induced cross-resistance with a wide range of antibiotics is limited in the provided search results, the shared mechanisms of action and resistance observed with other biocides suggest this is a potential area of concern. Further research is needed to systematically evaluate the extent and mechanisms of cross-resistance between this compound and various classes of antibiotics.
Cross-Resistance with Other Biocides (e.g., Chlorhexidine, Quaternary Ammonium Compounds)
Cross-resistance between different biocides can occur due to shared resistance mechanisms. Chlorhexidine (CHX) and quaternary ammonium compounds (QACs) are other widely used biocides for which resistance and cross-resistance have been studied extensively. nih.govnih.govbelgium.bebiocide.be
Mechanisms conferring resistance to CHX and QACs include increased efflux pump activity (mediated by genes like qacA/B and smr), changes in membrane permeability, and biofilm formation. mdpi.comnih.govnih.govfrontiersin.orgnih.gov These mechanisms can also contribute to cross-resistance between CHX and QACs, as well as with other antimicrobial agents. nih.govfrontiersin.org
Given that this compound, chlorhexidine, and QACs are all cationic compounds that target the microbial cell membrane nih.govnih.govmdpi.com, there is a theoretical basis for shared resistance mechanisms, particularly those involving membrane alterations and efflux. While a study comparing the efficacy of this compound and chlorhexidine against Candida albicans noted differences in their antifungal activity , direct evidence of cross-resistance between this compound and other specific biocides like chlorhexidine or QACs was not prominently detailed in the provided search results. However, the common mechanisms of resistance observed with other membrane-targeting biocides suggest this is a plausible area for further investigation.
Phenotypic and Genotypic Characterization of Resistant Strains
Characterizing resistant strains involves both phenotypic and genotypic methods. Phenotypic assessment involves evaluating growth patterns when exposed to an antimicrobial, often quantified by determining the minimum inhibitory concentration (MIC). nih.govdisinfectionandsterilization.org Genotypic characterization involves identifying the presence and expression of genes associated with resistance. nih.govdisinfectionandsterilization.org
Studies on Candida albicans exposed to sub-therapeutic this compound concentrations have utilized quantitative real-time PCR (qRT-PCR) to analyze the expression levels of drug-resistance genes such as cdr1, cdr2, mdr1, and erg11. dovepress.comnih.gov These studies provide genotypic evidence of how this compound exposure can modulate the expression of genes known to be involved in antifungal resistance. dovepress.comnih.gov
Phenotypic changes, such as altered MIC values, are also crucial indicators of resistance development. Studies investigating resistance to other biocides like chlorhexidine have shown increased MICs in adapted or resistant strains. itg.benih.govmdpi.com For example, repeated exposure of oral bacteria to sub-inhibitory chlorhexidine concentrations led to a 2-fold to 4-fold increase in MICs towards chlorhexidine in some isolates. mdpi.com
While the provided information offers insights into the genotypic response of C. albicans to this compound, comprehensive phenotypic and genotypic characterization of this compound-resistant strains across a broader range of bacterial and fungal species, including the identification of specific mutations or acquired genes, would provide a more complete understanding of resistance development.
Impact of Sub-therapeutic Concentrations on Resistance Induction
Exposure to sub-therapeutic or sub-inhibitory concentrations of antimicrobial agents is considered a significant factor in the induction and selection of resistant strains. researchgate.netfrontiersin.orgmdpi.com In the oral cavity, for instance, the concentration of antimicrobial agents from mouthrinses can fluctuate and decrease over time due to dilution by saliva and the cleansing action of oral muscles, potentially leading to sub-therapeutic levels. dovepress.comnih.govresearchgate.net
Research specifically on this compound has investigated the impact of different sub-therapeutic concentrations and exposure times on Candida albicans. dovepress.comnih.govresearchgate.net These studies demonstrated that sub-therapeutic levels of this compound can affect the expression of drug-resistance genes in C. albicans. dovepress.comnih.govresearchgate.net For example, exposure to sub-therapeutic this compound concentrations influenced the expression of cdr1, cdr2, mdr1, and erg11 genes in a time and concentration-dependent manner. dovepress.com
Similarly, studies on chlorhexidine have shown that exposure to sub-inhibitory concentrations can lead to adaptation and decreased susceptibility to both chlorhexidine and antibiotics. itg.bemdpi.com This suggests that insufficient concentrations of biocides may not effectively kill microorganisms but instead select for or induce resistance mechanisms. mdpi.com
The findings indicate that exposure to this compound at concentrations below those required for complete microbial inhibition can influence the genetic profile of microorganisms, potentially contributing to the development of resistance. This highlights the importance of maintaining adequate concentrations of this compound when used as an antimicrobial agent to minimize the risk of resistance induction.
Data Table Examples (Illustrative based on search findings):
While detailed quantitative data tables with specific MIC values or fold changes for this compound resistance across various species were not consistently available across the search results, the following illustrative tables represent the types of data that are generated in studies on biocide resistance and gene expression.
Illustrative Table 1: Effect of Sub-therapeutic this compound on C. albicans Resistance Gene Expression (Fold Change)
| Gene | 0.5 h Exposure (Sub-therapeutic HEX) | 24 h Exposure (Sub-therapeutic HEX) | 48 h Exposure (Sub-therapeutic HEX) |
| cdr1 | Upregulated | Significantly Down-regulated | Significantly Down-regulated |
| cdr2 | Upregulated | Down-regulated | Down-regulated |
| mdr1 | Not specified | Not specified | Overexpressed |
| erg11 | Significant Decrease | Decreased | Decreased |
Illustrative Table 2: Examples of Cross-Resistance Mechanisms with Other Biocides
| Biocide | Microorganism | Proposed Resistance Mechanism(s) | Potential Cross-Resistance | Source Example |
| Chlorhexidine | Staphylococcus aureus | Efflux pumps (qac genes) | Quaternary Ammonium Compounds, some antibiotics | frontiersin.orgnih.govoup.com |
| Chlorhexidine | Pseudomonas stutzeri | Outer membrane changes | Triclosan, Polymyxin B, Gentamicin, Rifampicin, Erythromycin, Ampicillin disinfectionandsterilization.org | frontiersin.orgdisinfectionandsterilization.org |
| Chlorhexidine | Klebsiella pneumoniae | Efflux pumps (smvA), phoPQ, smvR mutations | Colistin | mdpi.comitg.benih.gov |
| Quaternary Ammonium Compounds | Staphylococcus aureus | Efflux pumps (qac genes) | Chlorhexidine, some antibiotics | frontiersin.orgnih.govoup.com |
| Quaternary Ammonium Compounds | Various Bacteria | Efflux pumps, membrane alteration, biofilm | Antibiotics | nih.govmdpi.comnih.gov |
Toxicological Considerations in Hexetidine Research
In Vitro Cytotoxicity Studies
In vitro studies are crucial for assessing the direct toxic effects of a substance on cells, providing insights into potential mechanisms of toxicity.
Cytotoxicity to Mammalian Cell Lines (e.g., MDCK, Vero E6)
Studies investigating the antiviral activity of Hexetidine have also provided data on its cytotoxicity to mammalian cell lines commonly used in virology research, such as Madin-Darby Canine Kidney (MDCK) and Vero E6 cells. Research has indicated that this compound can exhibit cytotoxicity at certain concentrations. For instance, a study examining the anti-viral activity of this compound mouthwash against human coronavirus OC43 and influenza A (H1N1) virus in Vero E6 and MDCK cell cultures reported that a 100% concentration of this compound was found to be cytotoxic to the MDCK cell line used for IAV H1N1 propagation. researchgate.net However, the same study noted that this compound-treated cell lines achieved greater than 80% survival rate for both MDCK and Vero E6 cells at contact times of 15 and 30 seconds. researchgate.net
Developmental and Reproductive Toxicology Studies
Developmental and reproductive toxicology studies assess the potential of a substance to cause adverse effects on the reproductive system or on the developing organism from conception through puberty.
Embryo-Foetal Toxicity
Investigations into the embryo-foetal toxicity of this compound have been conducted in animal models. Studies in rats exposed to this compound during gestational days 6–15 at doses up to 50 mg/kg body weight/day showed no foetal abnormalities. nih.govindustrialchemicals.gov.au However, maternal toxicity, characterized by reduced weight gain, food, and water intake, was observed at the 50 mg/kg/d dose level. industrialchemicals.gov.au
In rabbits, exposure during gestational days 6–18 at doses of 10 and 20 mg/kg body weight/day was considered to cause embryotoxic effects. industrialchemicals.gov.au Reduced maternal weight gain was also reported at these doses. industrialchemicals.gov.au Two dams at 5 mg/kg/d, three at 10 mg/kg/d, and eleven at 20 mg/kg/d died due to gastric ulcers and intestinal haemorrhages attributed to this compound. industrialchemicals.gov.au
Teratogenicity Assessments
Teratogenicity assessments evaluate the potential of a substance to cause structural abnormalities or birth defects in the developing organism. In the studies conducted in rats, doses up to 50 mg/kg/day during gestation did not exhibit signs of teratogenicity. nih.gov Similarly, in the rabbit studies where embryotoxic effects were noted at 10 and 20 mg/kg/d, no teratogenicity was observed. industrialchemicals.gov.au
The available data on embryo-foetal toxicity and teratogenicity in rats and rabbits are summarized in the table below:
| Species | Gestational Exposure Period | Dose Levels (mg/kg bw/day) | Embryo-Foetal Toxicity Findings | Teratogenicity Findings | Maternal Toxicity Findings |
| Rat | GD 6–15 | Up to 50 | No foetal abnormalities observed. nih.govindustrialchemicals.gov.au | No signs of teratogenicity observed. nih.gov | Reduced weight gain, food, and water intake at 50 mg/kg/d. industrialchemicals.gov.au |
| Rabbit | GD 6–18 | 10, 20 | Embryotoxic effects considered to occur. industrialchemicals.gov.au | No teratogenicity observed. industrialchemicals.gov.au | Reduced maternal weight gain at 10 and 20 mg/kg/d. industrialchemicals.gov.au Deaths due to gastric ulcers and intestinal haemorrhages at 5, 10, and 20 mg/kg/d. industrialchemicals.gov.au |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity studies assess the potential of a substance to damage genetic material or induce mutations. Based on limited available data, this compound is not expected to cause genotoxic effects under current industrial use conditions. industrialchemicals.gov.au Negative results have been reported from a bacterial Ames test in Salmonella typhimurium strains, both with and without metabolic activation, although this was conducted at a low concentration. industrialchemicals.gov.aupitt.edu Additionally, a chromosome aberration test yielded negative results. industrialchemicals.gov.au Mutagenicity tests with S. typhimurium and Saccharomyces cerevisiae, with and without metabolic activation, were also reported as negative. pitt.edu this compound is not classified for germ cell mutagenicity based on available information. boehringer-ingelheim.com
However, it is important to note that this compound is a nitrogen-containing compound that has been reported to undergo acidic nitrosation, forming nitrosamines. industrialchemicals.gov.aueuropa.eu Nitrosamines are a group of compounds known for their potent carcinogenic and genotoxic properties. europa.eu The major nitrosamine (B1359907) product of this compound, referred to as "HEXNO", forms rapidly under nitrosating conditions over a pH range of 1.0–4.8. industrialchemicals.gov.au
Systemic Toxicity Studies
Systemic toxicity studies evaluate the adverse effects of a substance on various organ systems following absorption into the bloodstream.
In a 13-week oral study in male and female Dawley rats, this compound was administered at concentrations of 0, 0.5, 2, or 8 mg/kg body weight/day. nih.gov No signs of toxicity related to this compound were observed in terms of appearance, behavior, hematological indices, blood coagulation, or urinalysis. nih.gov In males receiving the highest dose of 8 mg/kg/day, a slight decrease in mean values for platelet count and prothrombin time was noted, along with a slight decrease in urea (B33335) serum levels in males across all treated groups. nih.gov Body weight, food intake, and post-mortem histological examination revealed no differences between treated and untreated animals. nih.gov
A 6-month dietary study in dogs determined a No Observed Effect Level (NOEL) of 40 mg/kg body weight/day. industrialchemicals.gov.au Information regarding effects at higher doses (80 and 160 mg/kg body weight/day) was not available. industrialchemicals.gov.au
Long-term toxicological studies in Albino rats where this compound was included in the diet for one year at levels of 0.02% (corresponding to 29 mg/kg body weight/day) and 0.05% (corresponding to 50 mg/kg body weight/day) did not reveal any signs of toxicity based on food consumption and body weight gain data. nih.govindustrialchemicals.gov.au Histopathological studies on representative rats from the chronic feeding study showed no pathological lesions attributable to this compound in any of the tissues examined. nih.gov A NOEL of 20 mg/kg body weight/day was identified in one of these studies. nih.gov
Acute oral toxicity studies in rats have reported an LD50 of 1430 mg/kg. amazonaws.com this compound can cause skin irritation and serious eye irritation that reverses within 21 days. boehringer-ingelheim.comamazonaws.comfishersci.fi It may also cause respiratory irritation. boehringer-ingelheim.comamazonaws.com Limited evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects involving organs or biochemical systems. amazonaws.com this compound is classified as a specific target organ toxicant, single exposure, category 3 with respiratory tract irritation. boehringer-ingelheim.com
Oral Toxicity
Studies investigating the acute oral toxicity of this compound have been conducted in various animal models. The oral median lethal dose (LD50) values provide a quantitative measure of acute toxicity. In rats, the reported oral LD50 ranges from 610 to 1,430 mg/kg body weight. nih.govechemi.com Studies in mice indicate an oral LD50 of 1,520 mg/kg body weight, while in dogs, it is reported as 1,600 mg/kg body weight. nih.gov These values suggest that this compound has moderate acute oral toxicity. industrialchemicals.gov.auedqm.eu
Repeated oral dose toxicity studies have also been conducted. In a 13-week study in rats, a no observed effect level (NOEL) of 0.5 mg/kg body weight/day was identified. industrialchemicals.gov.au A one-year dietary study in rats indicated a NOEL of 20 mg/kg body weight/day, although the specific effects observed at higher doses (50 mg/kg body weight/day) were not detailed in one report. nih.govindustrialchemicals.gov.au In a 6-month dietary study in dogs, a NOEL of 40 mg/kg body weight/day was determined, but information regarding effects at higher doses was not available. industrialchemicals.gov.au Long-term studies in animals with this compound at 0.1% w/w in food for one year reportedly did not show toxic effects. nih.govphexcom.com
Animal experiments suggest that accidental ingestion may be harmful and potentially produce serious health damage. amazonaws.com
Cutaneous and Ocular Irritation
This compound is classified as a skin irritant and may cause severe or corrosive eye irritation. industrialchemicals.gov.aufishersci.co.uk
Regarding ocular effects, this compound is reported to cause severe or corrosive eye irritation. industrialchemicals.gov.au Primary eye irritation tests have found the chemical to be corrosive, although details of these studies and scoring were not available in one report. industrialchemicals.gov.au It is classified as 'Corrosive to ocular tissue' and with the hazard statements H319 "Causes serious eye irritation" and H319 "Cause serious eye irritation" under GHS. nih.govechemi.comindustrialchemicals.gov.auedqm.eufishersci.co.ukfishersci.comlgcstandards.comcaymanchem.com In humans, this compound in oil at concentrations of 5–10% w/v is described as causing strong primary irritations. industrialchemicals.gov.auphexcom.com However, exposure to a test dentifrice containing 0.1% this compound for three minutes did not cause irritation to the gingival tissues or oral mucous membranes. industrialchemicals.gov.auphexcom.com
| Irritation Type | Classification / Effect |
| Cutaneous (Skin) | Irritant, Moderate to Strong, Causes skin irritation (H315) |
| Ocular (Eye) | Severe or Corrosive, Causes serious eye irritation (H319) |
Future Directions and Emerging Research Areas for Hexetidine
Exploration of Novel Formulations and Delivery Systems
Research is exploring novel formulations and delivery systems for hexetidine to potentially improve its efficacy, retention time, and targeted delivery. While specific novel this compound formulations are not extensively detailed in the provided search results, the broader field of drug delivery systems for oral and topical applications is an active area of research. This includes the development of systems that can enhance drug penetration and retention on mucosal surfaces, potentially overcoming limitations of conventional formulations like mouthwashes which can be rapidly diluted and cleared. dovepress.comrsc.orgacs.orgmdpi.com Novel approaches in topical drug delivery, such as nanocarriers and liposomal formulations, are being investigated for various active compounds to improve targeted delivery, enhance therapeutic efficacy, and potentially reduce side effects. acs.orgmdpi.com These advancements in drug delivery could be explored for this compound to optimize its performance in treating oral and potentially other infections.
Investigation of this compound's Efficacy Against Emerging Pathogens
The potential of this compound against emerging pathogens is an area of ongoing investigation. Studies have explored its antiviral activity against certain viruses. For instance, in vitro studies have indicated that this compound mouthwash can reduce the infectivity of Human Coronavirus OC43 and Influenza A (H1N1) virus at various concentrations and exposure times. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net These findings suggest that further exploration of this compound's activity against other more virulent or pathogenic coronaviruses, such as SARS-CoV-2, is warranted. biorxiv.orgbiorxiv.orgresearchgate.net Research into its effectiveness against a wider range of emerging bacterial and fungal strains, particularly those exhibiting increasing resistance, is also a logical future direction.
Advanced Mechanistic Studies Using Omics Technologies (Transcriptomics, Metabolomics)
Utilizing advanced omics technologies, such as transcriptomics and metabolomics, can provide deeper insights into the mechanisms of action of this compound and its effects on microbial pathogens and host tissues. Transcriptomics allows for the study of the complete set of RNA transcripts, revealing gene expression patterns in response to this compound exposure. scielo.org.mxcd-genomics.commdpi.com Metabolomics, on the other hand, analyzes the complete set of small-molecule metabolites, offering a snapshot of the metabolic state of cells or organisms. scielo.org.mxcd-genomics.commdpi.comnih.gov Combining these approaches can help to identify key genes, proteins, and metabolic pathways affected by this compound, elucidating its antimicrobial mechanisms at a molecular level and potentially identifying markers related to susceptibility or resistance. cd-genomics.commdpi.comnih.gov For example, one study explored the effects of sub-therapeutic concentrations of this compound on the virulence gene expression in Candida albicans, indicating that low doses might influence the expression of genes related to virulence and resistance. dovepress.com Further omics studies could fully characterize these complex interactions.
Longitudinal Studies on Resistance Development in Clinical Settings
Longitudinal studies are crucial for understanding the long-term impact of this compound use on the development of microbial resistance in clinical settings. wikipedia.orgscribbr.com While this compound has been used for many years, comprehensive longitudinal research specifically tracking resistance patterns to this compound in various pathogens in clinical populations appears to be an area requiring further investigation. nih.gov Such studies, which involve repeated observations of the same variables over extended periods, can provide valuable data on how microbial populations adapt to this compound exposure over time and whether resistance emerges or spreads. wikipedia.orgscribbr.com This is particularly important in light of increasing concerns about antimicrobial resistance globally. nih.gov
Pharmacogenomic Research Related to this compound Response
Pharmacogenomic research, which studies how an individual's genetic makeup influences their response to drugs, could be applied to this compound to understand inter-individual variability in treatment outcomes or susceptibility to potential side effects. fip.orgembopress.org While no specific pharmacogenomic studies on this compound were found in the provided results, the broader field of pharmacogenomics is advancing, aiming to personalize medicine based on genetic profiles. fip.org Investigating genetic factors that might influence this compound metabolism, transport, or target interaction could help optimize its use and predict patient responses.
Applications Beyond Oral and Vaginal Mucosa (e.g., Antimalarial Potential)
While primarily known for its use in oral and vaginal antisepsis, research has explored the potential of this compound in applications beyond these mucosal areas. Notably, studies using molecular connectivity techniques have indicated that this compound possesses some antimalarial activity against Plasmodium falciparum strains in vitro, with IC50 values comparable to some commonly used antimalarial drugs. researchgate.net This suggests a potential for exploring this compound or its derivatives as novel antimalarial agents, warranting further pharmacological trials to corroborate these findings and investigate its efficacy and safety for systemic use in treating malaria. researchgate.netmmv.orglshtm.ac.ukanr.fr
Synergistic Combination Therapies to Combat Resistance
Investigating synergistic combinations of this compound with other antimicrobial agents is a promising strategy to enhance its efficacy and combat the development of resistance. Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual activities, which can be particularly valuable in treating infections caused by drug-resistant microbes. nih.govelifesciences.orgbiorxiv.orgmdpi.com Research has shown synergistic effects of this compound in combination with other agents, such as zinc salts, demonstrating enhanced inhibition of oral microorganisms and plaque formation. google.com Further research is needed to explore other potential synergistic combinations of this compound with various classes of antibiotics, antifungals, or novel antimicrobial compounds to improve treatment outcomes and potentially overcome existing resistance mechanisms. nih.govelifesciences.orgbiorxiv.orgmdpi.com
Q & A
Q. What are the key physicochemical properties of Hexetidine critical for experimental design in antimicrobial studies?
this compound (C₂₁H₄₅N₃; CAS 141-94-6) is a liquid compound with a molecular weight of 339.6 g/mol. Its solubility in DMSO (10 mM at 25°C) and stability at −20°C (powder) or −80°C (solution) must be considered for in vitro assays. Storage conditions impact reagent integrity: prolonged thawing cycles can degrade efficacy. Researchers should validate solubility in experimental media to avoid precipitation artifacts .
Q. What standardized protocols exist for determining this compound’s minimum inhibitory concentration (MIC) against bacterial and fungal pathogens?
MIC assays should follow CLSI guidelines with adjustments for this compound’s properties. Use broth microdilution in 96-well plates, inoculating ~1×10⁵ CFU/mL pathogens in Mueller-Hinton broth. Include solvent controls (e.g., DMSO ≤1% v/v) to exclude vehicle effects. MIC is defined as the lowest concentration inhibiting visible growth after 24h at 37°C. Confirm results with time-kill curves to assess static vs. cidal effects .
Q. How does this compound’s mechanism of action differ between bacterial and fungal targets?
this compound disrupts microbial membranes via cationic interactions, altering permeability. In bacteria (e.g., S. aureus), it inhibits ATPase activity and nucleic acid synthesis. For fungi (e.g., C. albicans), it suppresses ergosterol biosynthesis and hyphal formation. Researchers should pair MIC assays with transcriptomic analysis (RNA-seq) or membrane integrity assays (propidium iodide uptake) to differentiate mechanisms .
Q. What are the methodological considerations for comparing this compound’s in vitro and in vivo efficacy?
In vitro models (e.g., biofilm assays) often use higher concentrations (0.1–1% w/v) than in vivo studies due to rapid clearance in animals. For in vivo testing (e.g., murine oral candidiasis), administer this compound via oral rinse (2× daily, 0.1% solution). Monitor pharmacokinetics using HPLC to correlate tissue concentrations with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported antiviral efficacy across studies?
Discrepancies in HCoV OC43 inhibition (e.g., 94% vs. 99% reduction at 100% concentration) may arise from exposure time (15s vs. 30s) or viral titer variability. Replicate experiments under standardized conditions (MOI = 0.1, TCID₅₀ endpoint) and include internal controls (e.g., chlorhexidine). Meta-analysis of raw data from multiple studies can identify confounding variables .
Q. What mixed-methods approaches are suitable for studying this compound’s impact on host-microbe interactions?
Combine quantitative RNA-seq (to identify microbial gene suppression) with qualitative interviews of patients using this compound rinses. For example:
Q. What experimental designs mitigate the risk of microbial resistance to this compound in long-term studies?
Serial passage assays: Expose pathogens (e.g., P. aeruginosa) to sub-MIC this compound for 30 generations. Monitor MIC shifts and genomic mutations (via whole-genome sequencing). Use chemostat models to simulate clinical dosing and resistance gene expression (qRT-PCR for efflux pumps like mexAB-oprM) .
Q. How can synergistic effects between this compound and other antimicrobials be systematically evaluated?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example:
| This compound (μg/mL) | Fluconazole (μg/mL) | FICI | Interpretation |
|---|---|---|---|
| 8 | 4 | 0.5 | Synergy |
| Validate with in vivo models (e.g., zebrafish infection) and proteomic profiling to identify pathway crosstalk . |
Q. What omics-based strategies elucidate this compound’s off-target effects on human cells?
Perform metabolomic profiling (LC-MS) of oral keratinocytes post-treatment. Identify dysregulated pathways (e.g., glutathione metabolism) and validate with CRISPR-interference (CRISPRi) knockdown of key genes. Compare with single-cell RNA-seq data to assess heterogeneity in cellular responses .
Q. How should researchers design studies to extrapolate this compound’s safety from animal models to humans?
Use OECD Guideline 413 (28-day inhalation toxicity in rats) with histopathology of oral mucosa. Measure plasma concentrations via LC-MS/MS and compare to human pharmacokinetic models (e.g., GastroPlus® simulations). Address interspecies differences by incorporating organ-on-chip models of human oral epithelium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
